molecular formula C21H15ClN2O B15008556 Methanone, (2-benzyl-1-indolyl)(2-chlorophenyl)-

Methanone, (2-benzyl-1-indolyl)(2-chlorophenyl)-

Cat. No.: B15008556
M. Wt: 346.8 g/mol
InChI Key: OCOQIQMCHOWZKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-chlorobenzoyl chloride with 2-benzyl-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohols or carboxylic acids, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-1-(2-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzyl and 2-chlorobenzoyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

(2-benzylbenzimidazol-1-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C21H15ClN2O/c22-17-11-5-4-10-16(17)21(25)24-19-13-7-6-12-18(19)23-20(24)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

OCOQIQMCHOWZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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